molecular formula C10H12O2S B2785869 2-(3,4-dimethylphenyl)sulfanylacetic Acid CAS No. 85654-11-1

2-(3,4-dimethylphenyl)sulfanylacetic Acid

Cat. No.: B2785869
CAS No.: 85654-11-1
M. Wt: 196.26
InChI Key: UOPJPSLAIIGJOY-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)sulfanylacetic Acid is an organosulfur compound of significant interest in medicinal and organic chemistry research. With the CAS Number 85654-11-1 and a molecular formula of C 10 H 12 O 2 S, it has a molecular weight of 196.27 g/mol . This compound serves as a crucial synthetic intermediate or building block in the preparation of more complex molecules. Its primary research application is in the synthesis of modafinil and armodafinil, which are pharmaceutical agents used to treat sleep disorders, highlighting its value in central nervous system (CNS) drug discovery and process chemistry . The compound features a sulfanyl (thioether) group attached to an acetic acid moiety, allowing it to undergo various transformations, most notably oxidation to the corresponding sulfoxide or sulfone, which are also important pharmacophores . Researchers utilize this chemical in developing and optimizing synthetic routes, studying structure-activity relationships (SAR), and exploring new chemical entities. It is supplied for laboratory research purposes. Handle with appropriate precautions in a well-ventilated area, using personal protective equipment, as it may cause skin and eye irritation . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethylphenyl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-7-3-4-9(5-8(7)2)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPJPSLAIIGJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3,4 Dimethylphenyl Sulfanylacetic Acid and Its Precursors

Established Synthetic Pathways to 2-(3,4-dimethylphenyl)sulfanylacetic Acid

The most common and direct route to this compound involves the S-alkylation of 3,4-dimethylthiophenol with a haloacetic acid or its corresponding ester. This reaction is a classic example of Williamson ether synthesis, adapted for thioether formation. The key step is the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the haloacetic acid derivative.

The general reaction scheme can be represented as follows: (CH₃)₂C₆H₃SH + XCH₂COOH → (CH₃)₂C₆H₃SCH₂COOH + HX where X is a halogen, typically chlorine or bromine.

Alternatively, an ester of the haloacetic acid, such as ethyl bromoacetate, can be used, followed by a subsequent hydrolysis step to yield the final carboxylic acid.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the S-alkylation reaction is highly dependent on the choice of base, solvent, and temperature. A variety of conditions have been explored for analogous arylthioacetic acid syntheses to maximize yield and minimize side reactions.

Base: The selection of the base is critical for the initial deprotonation of 3,4-dimethylthiophenol. Common bases include alkali metal hydroxides (e.g., sodium hydroxide (B78521), potassium hydroxide) and carbonates (e.g., potassium carbonate). The strength of the base influences the reaction rate and the potential for side reactions.

Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction kinetics. Polar aprotic solvents such as tetrahydrofuran (B95107) (THF) and ethanol (B145695) are frequently employed. The choice of solvent can affect the solubility of the thiolate salt and the rate of the nucleophilic substitution.

Temperature: The reaction is often carried out at temperatures ranging from room temperature to reflux to ensure a reasonable reaction rate. Optimization of the temperature is necessary to achieve a good balance between reaction speed and the prevention of undesirable byproducts.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound This table is illustrative and based on general principles of S-alkylation reactions, as specific optimization data for this exact compound is not readily available in the public domain.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaOH (1.1)EthanolReflux485
2K₂CO₃ (1.5)THFRoom Temp1278
3NaOH (1.1)Water80682
4K₂CO₃ (1.5)Acetonitrile (B52724)Reflux588

Exploration of Alternative Precursors for this compound Synthesis

The primary precursors for the established synthetic pathway are 3,4-dimethylthiophenol and a haloacetic acid derivative. Research into alternative precursors often focuses on the synthesis of the key intermediate, 3,4-dimethylthiophenol. One documented method for preparing 2,4-disubstituted thiophenols involves a multi-step process starting from the corresponding phenol. This involves deprotonation of the phenol, reaction with N,N-dimethylthiocarbamoyl chloride to form an O-arylthiocarbamate, thermal rearrangement to the S-arylthiocarbamate, and finally, reduction to the thiophenol.

Development of Novel Synthetic Approaches

Recent advancements in organic synthesis have led to the exploration of new methodologies for the formation of C-S bonds, with a focus on catalytic systems and green chemistry principles.

Catalytic Strategies in the Formation of the S-C Bond in this compound

While the traditional S-alkylation is effective, research is ongoing into catalytic methods to improve efficiency and mildness of the reaction conditions. Transition metal catalysis, particularly with copper and palladium, has been investigated for the formation of aryl thioethers. For instance, copper-catalyzed cross-coupling reactions of arylboronic acids with potassium thiocyanate (B1210189) have been developed for the synthesis of aryl thiocyanates, which can be precursors to thiophenols. Palladium-catalyzed polycondensation has also been explored for the synthesis of poly(aryl)sulfides, demonstrating the utility of this metal in C-S bond formation. These catalytic systems could potentially be adapted for the direct synthesis of this compound from precursors like 3,4-dimethyl-substituted aryl halides or boronic acids and a sulfur-containing acetic acid synthon.

Stereoselective Synthesis Considerations for Related Analogues of this compound

The structure of this compound itself is achiral. However, the development of stereoselective methods is crucial for the synthesis of chiral analogues that may have applications in areas such as medicinal chemistry. Chiral thio-substituted acetic acid derivatives could be synthesized using chiral auxiliaries or through enantioselective catalysis. For example, the enantioselective sulfa-Michael addition of thiols to prochiral α,β-unsaturated esters, catalyzed by a chiral organocatalyst, could be a viable strategy for producing enantioenriched thio-substituted carboxylic acid derivatives. While specific examples for analogues of this compound are not extensively documented, the principles of asymmetric synthesis provide a framework for such future investigations.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key areas of focus include the use of greener solvents, minimizing waste, and improving atom economy.

The use of water as a solvent for the S-alkylation of thiols is an attractive green alternative to volatile organic solvents. researchgate.net Reactions in aqueous media, often in the presence of a base like potassium carbonate, can proceed efficiently at room temperature, offering advantages in terms of safety and environmental impact. jmaterenvironsci.com Furthermore, the development of catalytic systems, as mentioned previously, aligns with green chemistry principles by reducing the need for stoichiometric reagents and often allowing for milder reaction conditions. The exploration of solvent-free, or neat, reaction conditions also represents a significant step towards a more sustainable synthesis. jmaterenvironsci.com

Scale-Up Considerations and Process Chemistry for this compound Production

Precursor Synthesis: 3,4-Dimethylthiophenol

The selection of a scalable route to 3,4-dimethylthiophenol is critical. While several methods exist for synthesizing aryl thiols, not all are suitable for industrial production. A common industrial approach for substituted thiophenols involves the reduction of the corresponding sulfonyl chloride.

A plausible large-scale route, analogous to established processes for similar isomers, begins with 1,2-xylene (o-xylene). quickcompany.in The process involves two main steps:

Chlorosulfonation: 1,2-xylene is reacted with chlorosulfonic acid. This electrophilic aromatic substitution reaction must be carefully controlled, as it is highly exothermic. Temperature management is crucial to prevent side reactions and ensure the regioselective formation of 3,4-dimethylbenzene-1-sulfonyl chloride.

Reduction: The resulting sulfonyl chloride is reduced to the thiophenol. Common reducing agents for this transformation on a large scale include zinc dust in the presence of a mineral acid (e.g., sulfuric acid or hydrochloric acid). quickcompany.in This step requires robust equipment to handle the heterogeneous reaction mixture and the evolution of gases.

Alternative routes, such as copper-catalyzed coupling of 3,4-dimethyl-substituted aryl halides with a sulfur source, offer different process considerations. organic-chemistry.org While potentially offering high yields, the cost of the catalyst, ligands, and starting materials, as well as the need for downstream palladium removal, can be prohibitive for large-scale production. google.com

A significant process chemistry challenge in the production and use of thiophenols is their extreme malodor, toxicity, and susceptibility to air oxidation. nih.gov To mitigate these issues, modern process chemistry may favor the in situ generation of the thiophenol from a stable, odorless precursor. One such strategy involves the preparation of S-aryl isothiouronium salts via the nickel-catalyzed cross-coupling of an aryl halide and thiourea. These stable, solid salts can be isolated easily and then used to generate the thiophenol in the subsequent reaction step upon treatment with a weak base, eliminating the need to handle the noxious free thiol. nih.gov

Table 1: Comparison of Potential Scale-Up Routes for 3,4-Dimethylthiophenol
Synthetic RouteKey Starting MaterialPrimary AdvantagesKey Scale-Up Challenges
Sulfonyl Chloride Reduction1,2-XyleneLow-cost starting materials; established industrial method.Handling of corrosive chlorosulfonic acid; control of exothermic reactions; managing heterogeneous reduction reaction.
Catalytic C-S Coupling3,4-Dimethylaryl HalideHigh selectivity and yield; good functional group tolerance.Cost of catalyst (e.g., Copper, Palladium) and ligands; catalyst removal from the final product. organic-chemistry.orggoogle.com
Isothiouronium Salt Intermediate3,4-Dimethylaryl HalideGenerates a stable, odorless, solid precursor; avoids handling of free thiophenol. nih.govAdditional synthetic step; catalyst cost and removal.

Final Product Synthesis: S-Alkylation

The formation of this compound is typically achieved via a nucleophilic substitution reaction (S-alkylation) between 3,4-dimethylthiophenol and a haloacetic acid, such as chloroacetic acid or bromoacetic acid, under basic conditions.

The key process parameters that must be optimized for scale-up include:

Reagent Stoichiometry: Precise control of the molar ratios of the thiophenol, haloacetic acid, and base is essential to maximize conversion and minimize the formation of impurities, such as the diaryl disulfide from thiophenol oxidation.

Base Selection: An inexpensive inorganic base like sodium hydroxide or potassium carbonate is typically preferred. The choice depends on factors like solubility, reaction rate, and ease of handling. The amount of base used is critical; enough must be present to deprotonate both the thiophenol and the carboxylic acid product.

Solvent Choice: The solvent must be able to dissolve the reactants, be inert to the reaction conditions, and facilitate easy product isolation. Water is an ideal "green" solvent for this reaction, as the sodium salts of the reactants and product are often soluble. Alcohols or polar aprotic solvents may also be used.

Temperature Control: The S-alkylation reaction is exothermic. A robust cooling system is required to maintain the optimal reaction temperature, preventing runaway reactions and minimizing side-product formation.

Work-up and Isolation: The typical work-up involves acidifying the reaction mixture with a mineral acid (e.g., HCl) to precipitate the free carboxylic acid product. On a large scale, this requires careful pH control to ensure complete precipitation. The subsequent filtration, washing (to remove inorganic salts), and drying of the product must be efficient to achieve high purity and throughput. Challenges such as handling large volumes of wet solids and managing aqueous waste streams must be addressed.

Table 2: Key Process Parameters for S-Alkylation Step
ParameterScale-Up ConsiderationImpact on Process
SolventSelection based on solubility, safety, cost, and environmental impact (e.g., water, ethanol).Affects reaction rate, product isolation, and waste disposal.
BaseUse of cost-effective inorganic bases (e.g., NaOH, K₂CO₃).Drives reaction to completion; stoichiometry affects yield and purity.
TemperatureEfficient heat removal to control exothermic reaction.Prevents side reactions, ensures safety and product quality.
IsolationControlled pH adjustment for precipitation; efficient large-scale filtration and drying.Determines final product purity, yield, and handling efficiency.

Process Optimization and Modernization

To enhance efficiency and sustainability, modern process chemistry employs various strategies. Design of Experiments (DoE) can be used to systematically screen and optimize reaction variables (e.g., temperature, concentration, reaction time) to find the conditions that provide the highest yield and purity with the lowest cost and environmental footprint. rsc.org

Chemical Reactivity and Mechanistic Studies of 2 3,4 Dimethylphenyl Sulfanylacetic Acid

Investigations into Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and the one present in 2-(3,4-dimethylphenyl)sulfanylacetic acid is no exception. It serves as a primary site for derivatization, reduction, and oxidation reactions.

The active hydrogen of the carboxyl group can be readily substituted to form a variety of derivatives, most notably esters and amides. These transformations are fundamental in organic synthesis for altering the molecule's physical and chemical properties.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid, leads to the formation of the corresponding ester. This equilibrium-driven process, known as Fischer esterification, is a common method for protecting the carboxylic acid or modifying its solubility. researchgate.net

Amidation: Conversion to an amide can be achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acyl chloride readily reacts with a primary or secondary amine to yield the corresponding amide. A one-pot procedure using coupling reagents is also a common alternative.

Acyl Halide Formation: As an intermediate step for other derivatizations, the carboxylic acid can be converted to an acyl halide. This is typically accomplished by treatment with reagents like thionyl chloride or phosphorus pentachloride (PCl₅).

Below is a table summarizing potential derivatization reactions.

DerivativeReagent(s)ProductReaction Type
Methyl EsterMethanol (CH₃OH), H₂SO₄ (catalyst)Methyl 2-(3,4-dimethylphenyl)sulfanylacetateFischer Esterification
Ethylamide1. SOCl₂ 2. Ethylamine (CH₃CH₂NH₂)N-ethyl-2-(3,4-dimethylphenyl)sulfanylacetamideAmidation
Acyl ChlorideThionyl Chloride (SOCl₂)2-(3,4-dimethylphenyl)sulfanylacetyl chlorideAcyl Halide Formation

The carbon atom of a carboxyl group exists in a high oxidation state, making it susceptible to reduction. Conversely, while the carboxyl group itself is resistant to further oxidation, the molecule can undergo oxidative decarboxylation.

Reduction: The carboxylic acid functionality can be reduced to a primary alcohol. Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is highly effective, readily reducing the acid to 2-(3,4-dimethylphenyl)sulfanyl)ethanol. libretexts.org The reaction proceeds via the addition of a hydride ion to the carbonyl carbon, followed by the breakdown of an intermediate to an aldehyde which is then further reduced. libretexts.org Diborane (B₂H₆) is another reagent capable of this reduction. libretexts.org Notably, milder reducing agents like sodium borohydride (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.org

Oxidation (Decarboxylation): Although the carboxyl group is in a high oxidation state, the molecule can undergo reactions that remove the carboxyl carbon as carbon dioxide (CO₂). libretexts.org The Hunsdiecker reaction is a classic example of oxidative decarboxylation. libretexts.org In this process, the silver salt of the carboxylic acid reacts with bromine to replace the carboxyl group with a bromine atom, yielding 1-(bromomethylsulfanyl)-3,4-dimethylbenzene. libretexts.org

The following table outlines these transformation pathways.

TransformationReagent(s)Product
ReductionLithium Aluminum Hydride (LiAlH₄), followed by H₂O workup2-((3,4-dimethylphenyl)thio)ethan-1-ol
Oxidative Decarboxylation1. Silver(I) oxide (Ag₂O) 2. Bromine (Br₂)4-(bromomethylthio)-1,2-dimethylbenzene

Exploration of Reactivity Involving the Sulfanyl (B85325) Linkage

The sulfur atom in the sulfanyl (thioether) linkage is a key site of reactivity, primarily involving changes in its oxidation state or the cleavage of the adjacent sulfur-carbon bonds.

The sulfur atom in a thioether is in its lowest oxidation state (-2) and can be readily oxidized to form sulfoxides and sulfones. The extent of oxidation can often be controlled by the choice of oxidant and reaction conditions.

Oxidation to Sulfoxide (B87167): Mild oxidizing agents can selectively convert the sulfide (B99878) to a sulfoxide. A common reagent for this transformation is hydrogen peroxide (H₂O₂). The reaction produces 2-((3,4-dimethylphenyl)sulfinyl)acetic acid.

Oxidation to Sulfone: The use of stronger oxidizing agents or an excess of the oxidant will further oxidize the sulfide, past the sulfoxide stage, to the corresponding sulfone. Reagents such as potassium permanganate (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA) are effective for this full oxidation to 2-((3,4-dimethylphenyl)sulfonyl)acetic acid. organic-chemistry.org The selectivity between sulfoxide and sulfone can sometimes be controlled by the reaction temperature. organic-chemistry.org

A summary of these oxidation reactions is provided below.

ProductReagent(s)Oxidation State of Sulfur
2-((3,4-dimethylphenyl)sulfinyl)acetic acid (Sulfoxide)Hydrogen Peroxide (H₂O₂)0
2-((3,4-dimethylphenyl)sulfonyl)acetic acid (Sulfone)Potassium Permanganate (KMnO₄) or excess m-CPBA+2

The sulfur-carbon bonds in thioethers are generally stable. However, they can be cleaved under specific, often harsh, conditions. For instance, certain reducing conditions using Raney Nickel can lead to desulfurization, cleaving the S-C bonds and replacing the sulfur with hydrogen atoms. The formation of the S-C bond is typically achieved via nucleophilic substitution, where a thiolate anion (in this case, 3,4-dimethylbenzenethiolate) displaces a leaving group from a carbon atom (such as in chloroacetic acid).

Electrophilic and Nucleophilic Aromatic Substitution on the Dimethylphenyl Ring

The aromatic ring of this compound is susceptible to substitution reactions, where a hydrogen atom on the ring is replaced by another group. The feasibility and regioselectivity of these reactions are governed by the electronic properties of the substituents already present on the ring.

Electrophilic Aromatic Substitution (EAS): EAS reactions are characteristic of aromatic compounds. xmu.edu.cnnih.gov The dimethylphenyl ring in the target molecule is considered activated towards electrophilic attack due to the presence of three electron-donating groups: two methyl groups and the sulfanylacetic acid group. All three are ortho-, para-directing substituents.

The C-1 methyl group directs to positions 2 and 6.

The C-2 methyl group directs to positions 1 and 5.

The C-4 sulfanyl group directs to positions 3 and 5. Considering the combined directing effects, the most likely positions for electrophilic substitution are C-2, C-5, and C-6. Steric hindrance may influence the final product distribution, with position 5 often being favored. Typical EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation/alkylation.

Nucleophilic Aromatic Substitution (SNAr): This type of reaction generally requires the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like nitro groups) ortho or para to a good leaving group. rsc.orgnih.gov The 3,4-dimethylphenyl ring in this compound is electron-rich due to the activating methyl and sulfanyl groups. Therefore, it is not expected to undergo SNAr reactions under standard conditions. Such reactions would necessitate extremely harsh conditions or a different mechanistic pathway, such as one involving a benzyne intermediate. Recent studies have also highlighted that many reactions previously thought to be stepwise SNAr might proceed through a concerted mechanism. nih.gov

Reaction TypeFeasibilityPredicted Regioselectivity
Electrophilic Aromatic Substitution (EAS)Highly FavorablePositions 2, 5, and 6
Nucleophilic Aromatic Substitution (SNAr)Highly UnfavorableN/A

Regioselectivity Analysis in Substitutions on the Dimethylphenyl Moiety of this compound

The regioselectivity of electrophilic aromatic substitution reactions on the dimethylphenyl moiety of this compound is determined by the directing effects of the three substituents on the aromatic ring: the two methyl groups at positions 3 and 4, and the sulfanylacetic acid group at position 1.

The two methyl groups are activating groups and ortho-, para-directors. libretexts.orgchemguide.co.ukaskfilo.com This is due to their electron-donating inductive and hyperconjugation effects, which increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. askfilo.com The increased electron density is most pronounced at the positions ortho and para to the methyl groups.

The sulfanylacetic acid group, specifically the sulfur atom attached to the ring, is also considered an activating group and an ortho-, para-director. The sulfur atom has lone pairs of electrons that can be donated to the aromatic ring through resonance, thereby stabilizing the carbocation intermediate formed during electrophilic attack. youtube.com This resonance effect outweighs the inductive electron-withdrawing effect of the sulfur atom.

The combined directing effects of these three substituents will determine the positions of incoming electrophiles. The positions on the aromatic ring are numbered relative to the sulfanylacetic acid group (position 1). The methyl groups are at positions 3 and 4. The available positions for substitution are 2, 5, and 6.

Position 2: Ortho to the sulfanylacetic acid group and ortho to the methyl group at position 3.

Position 5: Ortho to the methyl group at position 4 and meta to the sulfanylacetic acid group and the methyl group at position 3.

Position 6: Ortho to the sulfanylacetic acid group and meta to the methyl group at position 4.

Considering the activating and ortho-, para-directing nature of all three substituents, the most likely positions for electrophilic attack are those that are ortho or para to the activating groups. Position 2 is ortho to two activating groups (the sulfanylacetic acid and the 3-methyl group). Position 5 is ortho to one activating group (the 4-methyl group). Position 6 is ortho to one activating group (the sulfanylacetic acid group).

Therefore, electrophilic substitution is expected to occur predominantly at positions 2 and 5, with position 6 being less favored. Steric hindrance from the bulky sulfanylacetic acid group might slightly disfavor substitution at the adjacent positions 2 and 6. youtube.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Position of SubstitutionPredicted Product DistributionRationale
2Major ProductOrtho to both the sulfanylacetic acid and the 3-methyl group, making it electronically favorable. Steric hindrance may play a minor role.
5Major ProductOrtho to the 4-methyl group and para to the sulfanylacetic acid group (if considering the sulfur as the point of attachment), making it electronically favorable with less steric hindrance.
6Minor ProductOrtho to the sulfanylacetic acid group but meta to the 4-methyl group, making it less electronically favored than positions 2 and 5.

This table is based on theoretical predictions and not on experimental data.

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Techniques for this compound Reactions

While specific mechanistic studies for reactions involving this compound are not available, the general approaches for elucidating reaction mechanisms of aromatic compounds involve a combination of kinetic and spectroscopic techniques. irma-international.orgresearchgate.net

Kinetic Studies

Kinetic studies are crucial for determining the rate of a reaction and its dependence on the concentration of reactants. This information helps in formulating a rate law, which is a mathematical expression that describes the reaction rate. The rate law provides insights into the number of molecules participating in the rate-determining step of the reaction.

For a hypothetical electrophilic substitution reaction of this compound, a kinetic study would involve systematically varying the concentrations of the aromatic compound and the electrophile while monitoring the reaction progress over time.

Table 2: Hypothetical Kinetic Data for a Reaction of this compound

Experiment[Aromatic Compound] (mol/L)[Electrophile] (mol/L)Initial Rate (mol/L·s)
10.10.11.0 x 10⁻⁵
20.20.12.0 x 10⁻⁵
30.10.22.0 x 10⁻⁵

This table presents hypothetical data for illustrative purposes.

Spectroscopic Techniques

Spectroscopic methods are instrumental in identifying the structures of reactants, products, and any reaction intermediates. irma-international.orgresearchgate.netfiveable.me

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to determine the structure of the substitution products, thus confirming the regioselectivity. pressbooks.pub Changes in the chemical shifts and splitting patterns of the aromatic protons can indicate the position of the new substituent.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for monitoring the disappearance of reactants and the appearance of products by observing changes in the characteristic vibrational frequencies of functional groups. rsc.org For instance, the formation of a nitro-substituted product would be indicated by the appearance of strong absorption bands corresponding to the nitro group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to monitor the reaction kinetics by following the change in absorbance of a reactant or product over time, provided they have a distinct chromophore. rsc.org

By combining the information from kinetic studies and various spectroscopic techniques, a detailed reaction mechanism can be proposed. This would include the identification of the rate-determining step, the structure of any intermediates, and the flow of electrons throughout the reaction. masterorganicchemistry.com

Table 3: Spectroscopic Techniques for Mechanistic Elucidation

TechniqueInformation Obtained
NMRStructural determination of products and intermediates, confirmation of regioselectivity. pressbooks.pub
IRIdentification of functional groups in reactants and products, monitoring reaction progress. rsc.org
UV-VisMonitoring reaction kinetics by following changes in concentration of colored species. rsc.org
Mass SpecDetermination of the molecular weight and fragmentation patterns of products and intermediates, providing further structural information.

Computational and Theoretical Chemistry Investigations of 2 3,4 Dimethylphenyl Sulfanylacetic Acid

Quantum Chemical Calculations of Molecular Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemical research, enabling the elucidation of molecular properties from first principles. For 2-(3,4-dimethylphenyl)sulfanylacetic acid, these calculations can predict its three-dimensional structure, stability, and electronic behavior with a high degree of accuracy.

The flexibility of this compound arises from the rotational freedom around several single bonds, particularly the C-S and C-C bonds of the acetic acid moiety. This flexibility gives rise to various conformers, each with a distinct spatial arrangement and associated energy. Computational methods, such as Density Functional Theory (DFT), are employed to perform a systematic search of the potential energy surface to identify stable conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-S-C)Dihedral Angle (C-S-C-C)Relative Energy (kcal/mol)
A180° (anti)180° (anti)0.00
B180° (anti)60° (gauche)1.25
C60° (gauche)180° (anti)2.10
D60° (gauche)60° (gauche)3.50

The data suggests that the extended anti-anti conformation is the most stable, which is a common finding in similar flexible molecules. conicet.gov.arnih.gov The energy differences between conformers are crucial for understanding the molecule's behavior in different environments and its ability to interact with biological targets.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules. youtube.comslideshare.netnumberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its capacity to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the electron-rich dimethylphenyl ring, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the carboxylic acid group, particularly the carbonyl carbon, making it susceptible to nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.20
HOMO-LUMO Gap5.65

A large HOMO-LUMO gap, as illustrated in the hypothetical data, suggests high kinetic stability. This information is invaluable for designing chemical reactions involving this molecule and for understanding its potential interactions in biological systems. chemrxiv.org

Spectroscopic Property Prediction and Interpretation

Computational chemistry is an indispensable tool for the prediction and interpretation of various spectroscopic data. By simulating spectra, researchers can confirm molecular structures, assign experimental signals, and gain a deeper understanding of the molecule's vibrational and electronic properties.

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups in a molecule. Theoretical calculations, typically using DFT methods, can predict the vibrational frequencies and their corresponding intensities, providing a detailed assignment of the experimental IR spectrum. niscpr.res.inacs.orgresearchgate.net

For this compound, key vibrational modes include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C-S stretch. The calculated frequencies are often systematically scaled to account for anharmonicity and other theoretical approximations, leading to excellent agreement with experimental data. orgchemboulder.comacs.org

Table 3: Hypothetical Calculated vs. Experimental Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)
O-H stretch355034083300-2500
C=O stretch178017091760-1690
C-S stretch710682700-600

This correlation between theoretical and experimental spectra is crucial for confirming the synthesis of the target molecule and for studying intermolecular interactions, such as hydrogen bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structure elucidation in organic chemistry. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. mdpi.com

These predictions are highly sensitive to the molecular geometry, making them an excellent tool for distinguishing between different isomers or conformers. For derivatives of this compound, calculated chemical shifts can aid in the assignment of complex spectra and confirm the position of substituents.

Table 4: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts for Key Carbons in this compound

Carbon AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O175.8176.2
C-S (Aromatic)138.2138.5
CH₂38.538.9

The close agreement between the calculated and experimental chemical shifts provides strong evidence for the proposed molecular structure. chemicalbook.comhmdb.caresearchgate.net

Reaction Pathway Modeling and Transition State Analysis for Transformations of this compound

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. This provides a deeper understanding of reaction kinetics and selectivity.

For transformations of this compound, such as its esterification, computational modeling can elucidate the step-by-step mechanism. masterorganicchemistry.commasterorganicchemistry.commdpi.com By mapping the potential energy surface, the structures of reactants, intermediates, transition states, and products can be optimized, and the energy barriers for each step can be determined.

Consider the acid-catalyzed esterification with methanol. The reaction is expected to proceed through a tetrahedral intermediate. nih.gov Transition state theory can be used to calculate the rate constants from the computed activation energies.

Table 5: Hypothetical Energetics for the Esterification of this compound with Methanol

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Tetrahedral Intermediate+5.8
Transition State 2+12.5
Products-2.1

This type of analysis can reveal the rate-determining step of the reaction and provide insights into how to optimize reaction conditions for improved yields.

Intermolecular Interaction Studies Involving this compound

Following a comprehensive search of scientific literature and computational chemistry databases, no specific studies detailing the intermolecular interactions of this compound were identified. General principles of computational chemistry allow for the theoretical postulation of such interactions; however, specific, published research on this particular compound is not available.

Hydrogen Bonding Networks Formed by the Carboxylic Acid Group of this compound

There is currently no published research or specific data available from computational studies on the hydrogen bonding networks formed by the carboxylic acid group of this compound. While carboxylic acids are well-known to form hydrogen-bonded dimers and other networks, the specific geometric parameters, bond energies, and network topologies for this compound have not been reported in the scientific literature.

Computational Studies of Ligand-Receptor Interactions for Mechanistic Insights of this compound with Model Systems

No computational studies detailing the ligand-receptor interactions of this compound with any model biological systems were found in the available scientific literature. Consequently, there is no data on its binding affinities, interaction energies, or specific molecular docking profiles to provide mechanistic insights.

Design and Synthesis of Analogues and Derivatives of 2 3,4 Dimethylphenyl Sulfanylacetic Acid

Systematic Structural Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a key functional moiety, often crucial for target interaction through hydrogen bonding and ionic interactions. However, its acidic nature can sometimes lead to poor membrane permeability and metabolic liabilities. Therefore, modifications of this group are a primary focus in the analogue design of 2-(3,4-dimethylphenyl)sulfanylacetic acid.

Ester and Amide Derivatives of this compound

Esterification and amidation of the carboxylic acid group are fundamental strategies to modulate the lipophilicity and pharmacokinetic properties of this compound. These derivatives can act as prodrugs, which may undergo hydrolysis in vivo to release the active carboxylic acid.

The synthesis of ester derivatives is typically achieved through Fischer esterification, reacting the parent acid with an appropriate alcohol under acidic catalysis. For instance, the ethyl ester can be prepared by refluxing this compound with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid.

Amide derivatives are commonly synthesized by activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride, followed by reaction with a desired amine. Alternatively, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be employed to facilitate the direct reaction between the carboxylic acid and an amine. nih.gov

Compound NameStructureModificationSynthetic MethodRepresentative Reagents
Ethyl 2-(3,4-dimethylphenyl)sulfanylacetateEthyl 2-(3,4-dimethylphenyl)sulfanylacetate structureEsterificationFischer EsterificationEthanol, Sulfuric Acid
2-(3,4-dimethylphenyl)sulfanyl-N-methylacetamide2-(3,4-dimethylphenyl)sulfanyl-N-methylacetamide structureAmidationAcyl Chloride Formation followed by AminationThionyl Chloride, Methylamine
N-Benzyl-2-(3,4-dimethylphenyl)sulfanylacetamideN-Benzyl-2-(3,4-dimethylphenyl)sulfanylacetamide structureAmidationPeptide CouplingBenzylamine, EDCI, HOBt

Bioisosteric Replacements of the Carboxylic Acid Functionality

Bioisosteric replacement of the carboxylic acid group aims to retain its essential interactions with the biological target while improving other properties like metabolic stability and oral bioavailability. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and certain acylsulfonamides.

The synthesis of a tetrazole bioisostere of this compound can be achieved from the corresponding nitrile. This typically involves a [3+2] cycloaddition reaction between the nitrile and an azide, often catalyzed by a Lewis acid. The required nitrile precursor can be prepared from the parent acid.

Compound NameStructureBioisosteric GroupSynthetic ApproachKey Reagents
5-(((3,4-Dimethylphenyl)sulfanyl)methyl)-1H-tetrazole5-(((3,4-Dimethylphenyl)sulfanyl)methyl)-1H-tetrazole structureTetrazoleCycloadditionSodium Azide, Lewis Acid
N-Hydroxy-2-((3,4-dimethylphenyl)sulfanyl)acetamideN-Hydroxy-2-((3,4-dimethylphenyl)sulfanyl)acetamide structureHydroxamic AcidAmidationHydroxylamine

Variations of the Sulfanyl (B85325) Linkage

Synthesis of Sulfoxide (B87167) and Sulfone Analogues of this compound

Oxidation of the sulfide (B99878) to a sulfoxide or a sulfone introduces a polar group that can act as a hydrogen bond acceptor, potentially leading to altered biological activity and solubility. The synthesis of the sulfoxide is typically achieved by controlled oxidation of the parent sulfide using one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. derpharmachemica.comnih.govcommonorganicchemistry.com The corresponding sulfone can be prepared by using an excess of the oxidizing agent or a stronger oxidizing system. derpharmachemica.com

Compound NameStructureModificationSynthetic MethodOxidizing Agent
2-((3,4-Dimethylphenyl)sulfinyl)acetic acid2-((3,4-Dimethylphenyl)sulfinyl)acetic acid structureOxidation to SulfoxideControlled Oxidationm-CPBA (1 equivalent)
2-((3,4-Dimethylphenyl)sulfonyl)acetic acid2-((3,4-Dimethylphenyl)sulfonyl)acetic acid structureOxidation to SulfoneOxidationm-CPBA (2+ equivalents)

Heteroatom Substitutions within the Sulfanyl Linkage

Replacing the sulfur atom with other heteroatoms, such as oxygen or nitrogen, can significantly impact the molecule's conformation and electronic properties. The synthesis of an oxygen-linked analogue, 2-(3,4-dimethylphenoxy)acetic acid, can be achieved via the Williamson ether synthesis, by reacting 3,4-dimethylphenol (B119073) with an alpha-haloacetate ester, followed by hydrolysis. The nitrogen-linked analogue, 2-(3,4-dimethylanilino)acetic acid, can be prepared through nucleophilic substitution of an alpha-haloacetate by 3,4-dimethylaniline, followed by hydrolysis.

Compound NameStructureHeteroatom SubstitutionSynthetic MethodKey Reagents
2-(3,4-Dimethylphenoxy)acetic acid2-(3,4-Dimethylphenoxy)acetic acid structureOxygenWilliamson Ether Synthesis3,4-Dimethylphenol, Ethyl Bromoacetate
2-(3,4-Dimethylanilino)acetic acid2-(3,4-Dimethylanilino)acetic acid structureNitrogenNucleophilic Substitution3,4-Dimethylaniline, Ethyl Bromoacetate

Modifications and Substitutions on the Dimethylphenyl Ring

The dimethylphenyl ring offers multiple positions for substitution, allowing for the fine-tuning of steric, electronic, and lipophilic properties. Modifications on this ring can influence the molecule's binding affinity and selectivity for its biological target.

Electrophilic aromatic substitution reactions, such as nitration or halogenation, can be used to introduce substituents onto the aromatic ring. The directing effects of the methyl and sulfanylacetyl groups will influence the position of substitution. Subsequent reduction of a nitro group to an amine, followed by various derivatizations, can provide a wide range of analogues.

Compound NameStructureRing ModificationSynthetic ApproachKey Reagents
2-((5-Nitro-3,4-dimethylphenyl)sulfanyl)acetic acid2-((5-Nitro-3,4-dimethylphenyl)sulfanyl)acetic acid structureNitrationElectrophilic Aromatic SubstitutionNitric Acid, Sulfuric Acid
2-((5-Amino-3,4-dimethylphenyl)sulfanyl)acetic acid2-((5-Amino-3,4-dimethylphenyl)sulfanyl)acetic acid structureReduction of Nitro GroupReductionTin(II) Chloride, Hydrochloric Acid
2-((5-Bromo-3,4-dimethylphenyl)sulfanyl)acetic acid2-((5-Bromo-3,4-dimethylphenyl)sulfanyl)acetic acid structureBrominationElectrophilic Aromatic SubstitutionBromine, Iron(III) Bromide

Positional Isomers of Dimethyl Substitution on the Phenyl Ring

The synthesis of positional isomers of this compound is typically achieved through the nucleophilic substitution of a haloacetic acid, such as chloroacetic acid or bromoacetic acid, with the corresponding dimethyl-substituted thiophenol. This reaction, a variation of the Williamson ether synthesis for thioethers, is generally conducted in the presence of a base (e.g., sodium hydroxide (B78521) or potassium carbonate) which deprotonates the thiol to form the more nucleophilic thiolate anion.

The general reaction scheme is as follows: (CH₃)₂C₆H₃SH + ClCH₂COOH + 2 NaOH → (CH₃)₂C₆H₃SCH₂COONa + NaCl + 2 H₂O (CH₃)₂C₆H₃SCH₂COONa + HCl → (CH₃)₂C₆H₃SCH₂COOH + NaCl

By selecting the appropriate starting dimethylthiophenol, a complete set of positional isomers can be synthesized. Each isomer possesses unique electronic and steric properties dictated by the relative positions of the two methyl groups and the sulfanylacetic acid moiety on the phenyl ring.

Isomer NameDimethyl SubstitutionRequired Thiophenol Precursor
2-(2,3-Dimethylphenyl)sulfanylacetic acid2,3-2,3-Dimethylthiophenol
2-(2,4-Dimethylphenyl)sulfanylacetic acid2,4-2,4-Dimethylthiophenol
2-(2,5-Dimethylphenyl)sulfanylacetic acid2,5-2,5-Dimethylthiophenol
2-(2,6-Dimethylphenyl)sulfanylacetic acid2,6-2,6-Dimethylthiophenol
This compound3,4-3,4-Dimethylthiophenol
2-(3,5-Dimethylphenyl)sulfanylacetic acid3,5-3,5-Dimethylthiophenol

Halogenation and Other Aromatic Substitutions

Further derivatization of the this compound core structure can be achieved via electrophilic aromatic substitution (EAS) on the phenyl ring. The outcome of these reactions is governed by the directing effects of the existing substituents: the two methyl groups and the sulfanylacetic acid group.

Both the methyl groups and the sulfur atom of the sulfanylacetic acid group are activating, ortho-, para-directing groups due to hyperconjugation and lone pair donation, respectively. In the parent 3,4-dimethyl-substituted ring, the available positions for substitution are C2, C5, and C6.

Position 5: This position is para to the 2-methyl group (if numbered from the sulfanyl group) and ortho to the 4-methyl group, making it electronically activated. It is generally the most sterically accessible position.

Position 2: This position is ortho to both the sulfanyl group and the 3-methyl group, making it electronically rich but sterically hindered.

Position 6: This position is ortho to the sulfanyl group and meta to the 4-methyl group.

Common electrophilic substitution reactions can be employed to introduce a variety of functional groups. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group, which is a powerful electron-withdrawing group. masterorganicchemistry.com Halogenation, such as bromination or chlorination, can be carried out using Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). libretexts.org

Reaction TypeTypical ReagentsPotential Major Product(s)
NitrationHNO₃, H₂SO₄2-(5-Nitro-3,4-dimethylphenyl)sulfanylacetic acid
BrominationBr₂, FeBr₃2-(5-Bromo-3,4-dimethylphenyl)sulfanylacetic acid
ChlorinationCl₂, AlCl₃2-(5-Chloro-3,4-dimethylphenyl)sulfanylacetic acid
SulfonationFuming H₂SO₄ (SO₃)2-(5-Sulfo-3,4-dimethylphenyl)sulfanylacetic acid

Structure-Reactivity and Structure-Interaction Relationship Studies Based on this compound Derivatives

Correlation of Structural Changes with Reactivity Profiles

The systematic modifications described above—altering isomer positions and introducing new substituents—directly impact the electronic and steric environment of the molecule, leading to predictable changes in its reactivity.

Acidity (pKa): The acidity of the carboxylic acid group is a key reactivity parameter. The pKa value is sensitive to the electronic nature of the phenyl ring.

Substituent Effects: Introducing an electron-withdrawing group (EWG) like a nitro (-NO₂) or halo group onto the ring will stabilize the resulting carboxylate anion through inductive or resonance effects. This stabilization facilitates deprotonation, thereby increasing the acidity of the carboxylic acid (lowering its pKa). Conversely, adding further electron-donating groups (EDGs) would decrease acidity.

Nucleophilicity of Sulfur: The reactivity of the sulfur atom, for instance in oxidation reactions, is also affected. vulcanchem.com EWGs on the phenyl ring decrease the electron density on the sulfur atom, reducing its nucleophilicity and making it less susceptible to oxidation. EDGs have the opposite effect.

Structural ModificationExamplePredicted Effect on Reactivity Profile
Isomerism (ortho-substitution)2-(2,6-Dimethylphenyl)sulfanylacetic acidIncreased steric hindrance around the sulfur atom and carboxylic acid group, potentially slowing reaction rates at these sites.
Addition of EWG2-(5-Nitro-3,4-dimethylphenyl)sulfanylacetic acidIncreases acidity (lowers pKa) of the carboxylic acid. Decreases nucleophilicity of the sulfur atom.
Addition of EDG2-(2,4,5-Trimethylphenyl)sulfanylacetic acidDecreases acidity (raises pKa) of the carboxylic acid. Increases nucleophilicity of the sulfur atom.

Analysis of Conformational Influences on Molecular Recognition

The biological activity and molecular recognition capabilities of a compound are intrinsically linked to its three-dimensional shape or conformation. The derivatives of this compound possess significant conformational flexibility due to rotation around several key single bonds.

The primary sources of conformational diversity are:

Rotation around the C(aryl)—S bond: This determines the orientation of the sulfanylacetic acid group relative to the plane of the phenyl ring. The presence of ortho-methyl groups, as in the 2,6-dimethyl isomer, would create significant steric hindrance, severely restricting this rotation and locking the molecule into a more rigid conformation.

Rotation around the S—CH₂ bond: This alters the position of the carboxylic acid group.

Rotation around the C—C bond of the acid: This determines the orientation of the carboxyl group itself. The carboxyl group can exist in syn and anti conformations, referring to the dihedral angle of the O=C-O-H atoms. nih.govchemrxiv.org While the syn conformer is often lower in energy in the gas phase, the energy difference can be small in solution, allowing both conformers to be present. nih.govchemrxiv.org

These conformational possibilities mean that the molecule does not exist as a single static structure but rather as an equilibrium of different conformers. The specific shape and spatial arrangement of functional groups (the carboxylic acid, the sulfur atom, the lipophilic dimethylphenyl ring) in the lowest-energy conformers are critical for how the molecule fits into a binding pocket of a protein or other biological target. Changes in substitution that restrict rotation or favor a particular conformer can therefore dramatically alter molecular recognition and subsequent biological or chemical effects.

Conformational FeatureDescriptionPotential Impact on Molecular Recognition
C(aryl)—S Bond RotationRotation of the sulfanylacetic acid group relative to the phenyl ring.Determines the overall molecular shape (e.g., extended vs. compact). Steric hindrance from ortho-substituents can lock this angle, pre-organizing the molecule for a specific binding site or preventing it from adopting a necessary binding pose.
Carboxylic Acid Conformation (Syn/Anti)Relative orientation of the hydroxyl proton of the COOH group. nih.govAffects the directionality of hydrogen bond donation and acceptance, which is crucial for specific interactions with polar residues in a binding site.

Mechanistic Biological Investigations of 2 3,4 Dimethylphenyl Sulfanylacetic Acid at the Molecular and Cellular Level

Molecular Target Identification and Validation through In Vitro Assays

The initial step in understanding the biological role of a compound like 2-(3,4-dimethylphenyl)sulfanylacetic acid involves identifying its molecular targets, which are typically proteins such as enzymes or receptors. In vitro assays, conducted in a controlled environment outside of a living organism, are essential for this purpose.

Enzyme Inhibition Kinetics and Mechanism Studies with this compound

Currently, there is no published research detailing the effects of this compound on any specific enzyme.

To investigate this, the compound would be screened against a panel of enzymes to identify any inhibitory activity. If inhibition is detected, detailed kinetic studies would follow to determine the nature and potency of this inhibition. These studies measure the rate of the enzymatic reaction in the presence of varying concentrations of both the substrate and the inhibitor.

The primary goals of these kinetic studies would be to determine:

IC50 (Half-maximal inhibitory concentration): The concentration of the compound required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.

Mechanism of Inhibition: This describes how the compound interacts with the enzyme. Common mechanisms include:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), changing the enzyme's conformation and reducing its catalytic efficiency. biointerfaceresearch.com This effect is not reversible by increasing substrate concentration. biointerfaceresearch.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the formation of the product. biointerfaceresearch.com

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex.

These mechanisms are typically elucidated by analyzing plots of enzyme activity versus substrate concentration, such as the Lineweaver-Burk plot. biointerfaceresearch.com

Due to the lack of experimental data, no data table on enzyme inhibition kinetics for this compound can be provided.

Protein Binding Studies and Interaction Site Mapping

There are no available studies on the binding of this compound to any biological proteins.

Investigating protein binding is crucial as it determines how a compound is distributed and whether it can reach its target. Serum albumins, such as human serum albumin (HSA), are often the first proteins studied due to their abundance in the blood and their role in transporting various molecules. nih.gov

Standard techniques to study protein binding include:

Equilibrium Dialysis: Considered a gold standard, this method involves a semipermeable membrane separating a chamber with the protein and compound from a chamber with buffer. At equilibrium, the concentration of the free, unbound compound is the same in both chambers, allowing for the calculation of the bound fraction.

Ultrafiltration: This technique uses centrifugal force to separate the free compound from the protein-bound compound through a semipermeable membrane. ias.ac.in

Spectroscopic Methods: Techniques like fluorescence spectroscopy can be used to detect changes in a protein's intrinsic fluorescence upon binding of a compound, which can be used to calculate binding constants (Ka) and the number of binding sites (n).

Once binding to a target protein is confirmed, interaction site mapping would be performed to identify the specific amino acid residues involved. High-resolution structural biology techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy would be employed to visualize the compound bound to the protein, providing precise information about the binding pocket and the nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions).

Due to the lack of experimental data, no data table on protein binding for this compound can be provided.

Exploration of Cellular Pathway Perturbation

After identifying a potential molecular target, the investigation would move to a cellular context to understand how the compound affects complex biological pathways.

Gene Expression Analysis in Model Cell Systems Exposed to this compound

No studies have been published on the effects of this compound on gene expression in any cell system.

To explore this, model cell lines (e.g., cancer cell lines or primary cells relevant to a specific disease) would be treated with the compound. After a set period, the total messenger RNA (mRNA) would be extracted from the cells. High-throughput techniques would then be used to compare the gene expression profile of the treated cells to that of untreated control cells.

Commonly used methods include:

RNA-Sequencing (RNA-Seq): This powerful technique provides a comprehensive and quantitative view of the entire transcriptome, allowing for the identification of all genes that are either upregulated (expression increased) or downregulated (expression decreased) in response to the compound.

Microarrays: This method uses a solid surface with attached DNA probes to measure the expression levels of thousands of genes simultaneously.

The results of such an analysis would reveal which cellular pathways are most affected by the compound. For instance, if genes involved in inflammation or cell cycle regulation are significantly altered, it would suggest that the compound modulates these specific pathways.

Due to the lack of experimental data, no data table on gene expression analysis for this compound can be provided.

Investigation of Intracellular Signaling Cascade Modulation by this compound

There is no research available on the modulation of intracellular signaling cascades by this compound.

Intracellular signaling cascades are the networks that relay signals from a cell's surface to its interior, resulting in a specific cellular response. Fatty acids and their derivatives can act as signaling molecules that regulate numerous cellular processes. mdpi.com

To investigate the effect of the compound on these pathways, researchers would use techniques that can measure the activation state of key signaling proteins. A common mechanism of signal transduction is protein phosphorylation, where phosphate (B84403) groups are added to or removed from proteins.

Key experimental approaches include:

Western Blotting: This antibody-based technique is used to detect specific proteins and their phosphorylation status. For example, researchers could examine the phosphorylation of key proteins in major signaling pathways like the MAPK/ERK or PI3K/Akt pathways after treating cells with the compound.

Phospho-proteomics: This advanced mass spectrometry-based approach allows for the large-scale, unbiased identification and quantification of thousands of phosphorylated proteins in a cell, providing a global snapshot of the signaling state.

These studies would help to connect the compound's interaction with its molecular target to the downstream cellular effects observed.

Due to the lack of experimental data, no data table on signaling cascade modulation for this compound can be provided.

Mechanistic Insights into Molecular Interactions with Biological Macromolecules

A comprehensive understanding of a compound's mechanism requires a detailed picture of its interactions with biological macromolecules like proteins and nucleic acids. This section would synthesize the information from the previously described studies to build a coherent model of action.

While no such model exists for this compound due to the absence of research, a complete mechanistic study would integrate findings from various experimental approaches. For example, if enzyme inhibition studies identified a specific kinase as a target, and protein binding studies mapped the interaction site, this information would be correlated with gene expression data showing changes in the transcription of that kinase's downstream targets. Furthermore, signaling cascade analysis would confirm that the phosphorylation of the kinase's substrates is altered in a manner consistent with the observed inhibition.

Computational methods, such as molecular docking and molecular dynamics simulations , would also be employed to create theoretical models of the compound binding to its target protein. These simulations can predict the binding affinity and the specific molecular interactions that stabilize the complex, providing hypotheses that can be tested experimentally through techniques like site-directed mutagenesis.

Ultimately, this integrated approach would provide a detailed, multi-level understanding of how this compound engages with its molecular target, perturbs cellular pathways, and elicits a biological response. However, such insights await future research into this specific compound.

Following a comprehensive search of available scientific literature, no specific studies detailing the mechanistic biological investigations of this compound at the molecular and cellular level were found. Specifically, there is no published research data corresponding to the requested sections on DNA/RNA binding studies, lipid membrane interactions and permeability, or in silico screening and molecular docking for this particular compound.

Therefore, it is not possible to provide an accurate and informative article that adheres to the requested outline. Generating content on these specific topics for this compound without supporting research would result in speculation and unsubstantiated claims.

To create a scientifically accurate article, dedicated experimental and computational research on this compound addressing the following areas would be required:

In Silico Screening and Molecular Docking:These computational studies would be necessary to predict potential biological targets for the compound and to visualize its binding modes at a molecular level. This would involve screening compound libraries against various protein targets and performing detailed docking simulations.

Without such dedicated studies, the requested article cannot be generated.

Advanced Analytical Methodologies and Characterization in Research of 2 3,4 Dimethylphenyl Sulfanylacetic Acid

Application of Multidimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structural Elucidation

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for gaining insight into the spatial relationships between atoms within the 2-(3,4-dimethylphenyl)sulfanylacetic acid molecule.

While specific spectral data for this compound is not publicly available, a detailed analysis can be projected based on analogous compounds such as (phenylthio)acetic acid and other substituted phenylacetic acids. The aromatic region of the ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons, with their coupling patterns revealing their relative positions on the benzene (B151609) ring. The two methyl groups would appear as singlets, and the methylene (B1212753) protons of the acetic acid moiety would also present as a singlet.

Two-dimensional NMR techniques are crucial for confirming these assignments. A Correlation Spectroscopy (COSY) experiment would show correlations between coupled protons, although in this specific molecule, significant scalar coupling is primarily expected within the aromatic ring. More informative would be Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments. The HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals. The HMBC spectrum, on the other hand, reveals correlations between protons and carbons that are two or three bonds away, which is instrumental in piecing together the molecular structure. For instance, correlations would be expected between the methylene protons and the carboxylic carbon, the sulfur-bearing aromatic carbon, and the aromatic proton in the ortho position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.3125.0 - 135.0
Methylene (CH₂)~3.6~40.0
Methyl (CH₃)~2.2~20.0
Carboxylic Acid (COOH)10.0 - 12.0~175.0

Note: These are estimated values based on analogous compounds and are subject to experimental verification.

Investigating Solution State Dynamics of this compound and Its Complexes

The dynamic behavior of this compound in solution, including its conformational preferences and potential for intermolecular interactions, can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment reveals through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and preferred conformations in solution. For instance, NOE correlations might be observed between the methylene protons and the aromatic protons on the substituted benzene ring, which would help to define the orientation of the sulfanylacetic acid side chain relative to the aromatic ring.

Furthermore, the interaction of this compound with other molecules to form complexes can be studied by monitoring changes in chemical shifts, relaxation times, and diffusion coefficients upon the addition of a binding partner. These studies are crucial for understanding the compound's behavior in various chemical and biological environments.

High-Resolution Mass Spectrometry for Isotopic Labeling and Mechanistic Pathway Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound and its fragments with high accuracy. This is essential for confirming the molecular formula of the compound. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. For arylthioacetic acids, common fragmentation pathways involve cleavage of the bond between the sulfur atom and the methylene group, as well as decarboxylation of the acetic acid moiety.

Isotopic labeling is a sophisticated technique used in conjunction with mass spectrometry to elucidate reaction mechanisms. nih.gov For the synthesis of this compound, which typically involves the reaction of 3,4-dimethylthiophenol with a haloacetic acid, isotopic labels can be incorporated into the reactants to trace the fate of specific atoms throughout the reaction. For example, using a ¹³C-labeled haloacetic acid would result in a product with a corresponding mass shift, confirming the incorporation of the acetic acid moiety. Similarly, deuterium (B1214612) labeling of the thiophenol can provide insights into the reaction's stereochemistry and potential side reactions. By analyzing the mass spectra of the isotopically labeled products, the mechanistic pathway of the synthesis can be unequivocally confirmed.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

IonPredicted m/z
[M+H]⁺199.0736
[M-COOH]⁺154.0627
[C₈H₁₀S]⁺138.0503

Note: These are theoretical values and may vary slightly in experimental measurements.

X-ray Crystallography of this compound and Its Co-Crystals for Solid-State Structural Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Obtaining a single crystal of this compound suitable for X-ray diffraction analysis would allow for the precise determination of its molecular geometry.

Of particular interest in the crystal structure of carboxylic acids is the hydrogen bonding network. It is anticipated that this compound molecules would form centrosymmetric dimers in the solid state through hydrogen bonds between their carboxylic acid groups. nih.gov The study of co-crystals, where the target molecule is crystallized with a second, different molecule (a co-former), is a burgeoning area of crystal engineering. The formation of co-crystals can significantly alter the physicochemical properties of the parent compound. For this compound, co-crystallization with molecules capable of complementary hydrogen bonding, such as amides or pyridines, could lead to novel supramolecular architectures with unique properties. X-ray diffraction analysis of such co-crystals would reveal the specific hydrogen bonding synthons and other non-covalent interactions that govern their formation.

Advanced Chromatographic Techniques for Purity Assessment and Isolation of Reaction Intermediates of this compound

High-performance liquid chromatography (HPLC) is the primary technique for assessing the purity of this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a small amount of acid (e.g., formic or acetic acid) to suppress the ionization of the carboxylic acid group, would be suitable for this purpose. scioninstruments.comlongdom.org Detection is typically achieved using a UV detector, monitoring at a wavelength where the aromatic ring exhibits strong absorbance. The purity of the sample is determined by the relative area of the main peak in the chromatogram.

Furthermore, HPLC can be employed to isolate any reaction intermediates or byproducts formed during the synthesis of this compound. By collecting fractions corresponding to different peaks in the chromatogram, these minor components can be isolated for further structural characterization by NMR and mass spectrometry. This is crucial for optimizing the reaction conditions to maximize the yield of the desired product and minimize the formation of impurities.

Spectroscopic Probes and Sensors for Real-Time Monitoring of this compound Reactions

The real-time monitoring of chemical reactions is essential for understanding their kinetics and mechanisms. Spectroscopic techniques such as in-situ infrared (IR) spectroscopy or UV-Vis spectroscopy can be employed to follow the progress of the synthesis of this compound. For instance, in-situ IR spectroscopy can monitor the disappearance of the S-H stretching vibration of the starting thiophenol and the appearance of the C=O stretching vibration of the carboxylic acid product.

More advanced approaches involve the use of spectroscopic probes or sensors that change their optical properties (e.g., color or fluorescence) in response to changes in the chemical environment of the reaction. While specific probes for this compound have not been reported, the development of such tools could provide a highly sensitive method for monitoring its formation. For example, a fluorescent probe that is quenched by the starting thiophenol but exhibits enhanced fluorescence upon reaction to form the thioether product could be envisioned. Such probes would enable high-throughput screening of reaction conditions and facilitate a deeper understanding of the reaction kinetics. nih.gov

Potential Research Applications and Future Directions for 2 3,4 Dimethylphenyl Sulfanylacetic Acid

Use as a Building Block in Supramolecular Chemistry and Materials Science

The presence of both a hydrogen bond donor/acceptor (carboxylic acid) and a potentially coordinating thioether group, along with a hydrophobic aromatic ring, makes 2-(3,4-dimethylphenyl)sulfanylacetic acid an interesting candidate for the construction of complex, self-assembled systems and functional polymeric materials.

Table 1: Potential Supramolecular Interactions and Resulting Assemblies for Aryl Thioacetic Acid Analogs

Interacting GroupsType of InteractionPotential Supramolecular Assembly
Carboxylic AcidsHydrogen BondingDimers, chains, sheets
Aromatic Ringsπ-π StackingColumnar or layered structures
Thioether SulfurCoordination, Halogen BondingMetal-organic frameworks, co-crystals
Alkyl/Aryl GroupsVan der Waals ForcesClose-packed structures

This table is illustrative and based on the general principles of supramolecular chemistry and findings for analogous compounds.

The carboxylic acid group of this compound provides a convenient handle for its incorporation into polymeric structures, either as a monomer in condensation polymerizations or as a pendant group through post-polymerization modification. researchgate.net The resulting polymers would possess thioether functionalities along their chains, which could impart unique properties. For instance, poly(aryl thioether)s are known for their excellent thermal and chemical resistance. ethz.chacs.org The incorporation of the this compound moiety could introduce functionalities for further chemical reactions, such as cross-linking or the attachment of other molecules. Thioether-containing polymers have also been explored for applications in optics and as precursors to conductive polymers.

Development as a Chemical Probe or Tool for Fundamental Biological Research

The combination of a potentially fluorescent aromatic core and reactive functionalities suggests that derivatives of this compound could be developed into valuable chemical probes for studying biological systems.

While the intrinsic fluorescence of the dimethylphenyl group may be modest, it can serve as a scaffold for the development of fluorescent probes. By coupling a suitable fluorophore to the carboxylic acid, or by modifying the aromatic ring, it is possible to create probes for cellular imaging. nih.govrsc.org Thioether-containing fluorescent probes have been designed to detect and image biologically important molecules like thiols. nih.govrsc.org The cellular uptake and distribution of such probes would be influenced by the lipophilicity of the dimethylphenyl group and the charge of the carboxylate.

Table 2: Potential Design Strategies for Fluorescent Probes Based on an Aryl Thioacetic Acid Scaffold

Probe ComponentFunctionExample Modification
Aromatic RingFluorophore/ScaffoldIntroduction of extended π-systems or fluorogenic groups
Thioether LinkageModulator of fluorescence/TargetingOxidation state can alter fluorescence; can interact with specific cellular components
Carboxylic AcidConjugation handle/Solubility modifierAmide or ester bond formation with fluorescent dyes or biomolecules

This table presents hypothetical design strategies based on established principles of fluorescent probe development.

Affinity-based probes are powerful tools for identifying the protein targets of bioactive small molecules. nih.gov A derivative of this compound could be designed as an affinity label by incorporating a reactive group (a "warhead") that can form a covalent bond with a target protein, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and isolation. The 2-(3,4-dimethylphenyl)sulfanyl moiety would serve as the recognition element that directs the probe to its binding site. The carboxylic acid provides a convenient point of attachment for the reporter tag and linker. Photoaffinity labeling is a common technique where a photoreactive group is incorporated into the probe, allowing for light-induced covalent attachment to the target. nih.gov

Unexplored Avenues in Catalyst Design and Ligand Development Based on this compound

The thioether and carboxylic acid functionalities of this compound make it a promising candidate for the design of novel ligands for transition metal catalysis. The soft nature of the sulfur atom makes it a good ligand for late transition metals, while the carboxylate group can also coordinate to metal centers. This bifunctional nature could lead to the formation of stable chelate complexes with interesting catalytic properties. Thioether-containing ligands have been successfully employed in a variety of catalytic reactions, including cross-coupling and hydrogenation. mdpi.comnih.gov The steric bulk of the 3,4-dimethylphenyl group could also be used to influence the selectivity of catalytic transformations. The development of chiral versions of this ligand could open up possibilities in asymmetric catalysis.

Future Research Directions in Synthetic Methodology and Derivatization Strategies for this compound

The exploration of any compound's potential is fundamentally linked to the ability to synthesize it efficiently and to create a library of derivatives for structure-activity relationship (SAR) studies. For this compound, future research in synthetic methodology should focus on both optimizing its primary synthesis and developing a diverse range of derivatives.

Advanced Synthetic Approaches:

Traditional synthesis of arylthioacetic acids often involves the reaction of a thiophenol with a haloacetic acid derivative. Future research could explore more advanced and efficient catalytic methods for the crucial C–S bond formation. wpmucdn.comresearchgate.netnih.gov These could include transition-metal-catalyzed cross-coupling reactions, which offer mild reaction conditions and broad functional group tolerance. wpmucdn.comresearchgate.net Methods such as copper- or palladium-catalyzed coupling of 3,4-dimethylthiophenol with a suitable acetic acid synthon could provide higher yields and purity. wpmucdn.com Furthermore, exploring C–H bond functionalization strategies, where a C-H bond on the 3,4-dimethylbenzene is directly converted to a C-S bond, represents a cutting-edge approach that could significantly improve atom economy and reduce synthetic steps. wpmucdn.comresearchgate.netnih.gov

Derivatization Strategies:

The true potential of this compound can be unlocked through the synthesis of a diverse library of derivatives. The carboxylic acid and the aromatic ring are the primary handles for such modifications.

Carboxylic Acid Group Modification: The carboxylic acid moiety can be converted into a variety of functional groups, including esters, amides, and thioesters, to modulate the compound's physicochemical properties such as lipophilicity, solubility, and metabolic stability. research-solution.com These modifications can also influence the compound's binding affinity to biological targets. Advanced derivatization protocols could be employed for these transformations. nih.gov

Aromatic Ring Functionalization: The dimethylphenyl ring can be further functionalized to explore its impact on biological activity. This could involve the introduction of additional substituents, such as halogens, nitro groups, or amino groups, which can alter the electronic properties of the ring and introduce new interaction points with biological macromolecules.

The following table outlines potential derivatization strategies and their rationale:

Modification Site Derivative Class Synthetic Reagent Examples Rationale for Derivatization
Carboxylic AcidEstersAlcohols (e.g., ethanol (B145695), benzyl (B1604629) alcohol) with acid catalysisEnhance lipophilicity, improve cell membrane permeability, act as prodrugs.
Carboxylic AcidAmidesPrimary/secondary amines with coupling agents (e.g., DCC, EDC)Introduce hydrogen bonding capabilities, alter solubility, explore new binding interactions.
Aromatic RingHalogenationN-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS)Modulate electronic properties, introduce potential halogen bonding interactions with protein targets.
Aromatic RingNitrationNitric acid/Sulfuric acidIntroduce a group that can be further reduced to an amine for subsequent modifications.

Expanding Mechanistic Biological Investigations at the Sub-Cellular and Molecular Levels

While the biological activities of this compound are not yet extensively documented, its structural similarity to other biologically active arylthioacetic acids suggests it could have interesting pharmacological properties, such as anti-inflammatory or antimicrobial effects. ontosight.ai Future research should aim to elucidate these potential activities and their underlying mechanisms at the sub-cellular and molecular levels.

A critical first step is to determine the sub-cellular localization of the compound. Understanding where the molecule accumulates within the cell (e.g., cytoplasm, mitochondria, nucleus) is crucial for identifying its potential targets. nih.govnih.gov Techniques such as fluorescent tagging of the molecule followed by confocal microscopy could provide these insights.

Once potential biological activities are identified through high-throughput screening, the focus should shift to identifying the specific molecular targets . This can be achieved through a variety of methods, including affinity chromatography-mass spectrometry, where a derivative of the compound is used to "pull down" its binding partners from cell lysates. For instance, related aryloxyacetic acids have been shown to interact with targets like peroxisome proliferator-activated receptors (PPARs) and fatty acid amide hydrolase (FAAH). mdpi.comnih.govnih.gov

Furthermore, investigating the effect of this compound on key cellular signaling pathways is essential. nih.gov This could involve studying its impact on inflammatory pathways (e.g., NF-κB signaling), cell proliferation pathways (e.g., MAPK/ERK signaling), or metabolic pathways. Techniques such as western blotting and qPCR can be used to measure changes in the expression and activation of key proteins and genes within these pathways upon treatment with the compound.

The following table summarizes potential areas of mechanistic investigation:

Area of Investigation Experimental Approaches Potential Insights
Sub-cellular LocalizationFluorescent labeling, Confocal Microscopy, Sub-cellular fractionationIdentification of the compound's site of action within the cell.
Molecular Target IdentificationAffinity Chromatography-Mass Spectrometry, Cellular Thermal Shift Assay (CETSA)Discovery of direct protein binding partners.
Cellular Signaling Pathway AnalysisWestern Blotting, qPCR, Reporter Gene AssaysUnderstanding the downstream effects of target engagement on cellular function.

Integration of Advanced Computational Approaches for Predictive Modeling of this compound Behavior

In modern drug discovery and chemical research, computational modeling plays a pivotal role in predicting the properties and activities of new molecules, thereby saving time and resources. nih.gov For this compound, a suite of advanced computational approaches can be employed to build predictive models of its behavior.

Quantitative Structure-Activity Relationship (QSAR) models can be developed once a library of derivatives with corresponding biological activity data is available. These models mathematically correlate the structural features of the molecules with their activities, allowing for the prediction of the activity of yet-to-be-synthesized compounds.

Molecular docking simulations can be used to predict the binding mode of this compound and its derivatives to the active site of potential protein targets. This can provide valuable insights into the key molecular interactions responsible for binding and can guide the design of more potent analogs.

Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of chemical features required for biological activity. nih.govnih.govscielo.brplos.org This model can then be used to screen large virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds.

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of the compound when bound to its target protein. researchgate.net These simulations can reveal the stability of the protein-ligand complex, the role of water molecules in the binding site, and the conformational changes that occur upon binding.

Finally, predictive toxicology models can be used to assess the potential toxicity of this compound and its derivatives early in the research process. nih.govmdpi.comresearchgate.netljmu.ac.uk These in silico models can predict various toxicity endpoints, such as mutagenicity, carcinogenicity, and organ toxicity, based on the chemical structure of the compound.

The following table outlines various computational approaches and their potential applications:

Computational Approach Application Predicted Outputs
QSARPredict biological activity of new derivatives.Potency (e.g., IC50, EC50), selectivity.
Molecular DockingPredict binding mode to protein targets.Binding affinity, key intermolecular interactions.
Pharmacophore ModelingIdentify key features for activity and screen virtual libraries.3D arrangement of essential chemical features, potential new hit compounds.
Molecular Dynamics SimulationsStudy the dynamic behavior of the protein-ligand complex.Stability of binding, conformational changes, role of solvent.
Predictive ToxicologyAssess potential toxicity of the compound.Mutagenicity, carcinogenicity, hepatotoxicity, etc.

By systematically pursuing these future research directions, the scientific community can fully elucidate the chemical and biological potential of this compound, paving the way for its potential application in various fields.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3,4-dimethylphenyl)sulfanylacetic Acid, and how can reaction purity be optimized?

  • Methodology :

  • Step 1 : React 3,4-dimethylthiophenol with chloroacetic acid in a basic aqueous medium (e.g., NaOH) to facilitate nucleophilic substitution.
  • Step 2 : Purify the crude product via recrystallization (using ethanol/water mixtures) or silica-gel column chromatography (eluting with ethyl acetate/hexane gradients).
  • Optimization : Monitor reaction progress using TLC and adjust stoichiometry to minimize byproducts. For scalability, consider continuous flow reactors to enhance yield and reproducibility .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Techniques :

  • 1H/13C NMR : Assign peaks for the sulfanyl group (~2.8–3.2 ppm for SCH2), aromatic protons (6.5–7.5 ppm), and methyl substituents (2.2–2.5 ppm). Compare with computed spectra for validation.
  • IR Spectroscopy : Confirm the presence of carboxylic acid (O-H stretch ~2500–3300 cm⁻¹, C=O ~1700 cm⁻¹) and C-S bonds (~600–700 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns.
    • Reference Standards : Use deuterated solvents (e.g., DMSO-d6) for NMR and high-purity KBr pellets for IR .

Q. What are the critical stability considerations for storing this compound in laboratory settings?

  • Storage Conditions :

  • Temperature : Store at 2–8°C in airtight containers to prevent degradation.
  • Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfanyl or carboxylic acid groups.
  • Incompatibilities : Avoid strong oxidizers (e.g., HNO3) and bases (e.g., NaOH) that may induce decomposition.
    • Note : While specific stability data for this compound are unavailable, analogous sulfanylacetic acids show sensitivity to heat and humidity .

Advanced Research Questions

Q. How do the electronic and steric effects of 3,4-dimethyl substituents influence the reactivity of the sulfanylacetic acid moiety in nucleophilic reactions?

  • Electronic Effects : The methyl groups donate electron density via hyperconjugation, reducing electrophilicity at the sulfur atom and potentially slowing nucleophilic substitutions.
  • Steric Effects : Bulky substituents at the 3,4-positions hinder access to the sulfanyl group, favoring reactions at less hindered sites (e.g., carboxylic acid).
  • Experimental Validation : Perform kinetic studies comparing reaction rates with unsubstituted analogs. Computational modeling (DFT) can quantify steric/electronic parameters .

Q. What computational strategies can predict the biological activity of this compound derivatives?

  • Approaches :

  • Molecular Docking : Screen derivatives against target enzymes (e.g., cyclooxygenase) using AutoDock Vina.
  • QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values) with bioactivity data from in vitro assays.
  • MD Simulations : Assess binding stability in lipid bilayers for membrane-targeted applications.
    • Validation : Cross-reference computational results with experimental IC50 values from enzyme inhibition assays .

Q. How can contradictory solubility data for sulfanylacetic acid derivatives be resolved through experimental redesign?

  • Controlled Variables :

  • Solvent Polarity : Systematically test solvents (e.g., DMSO, ethanol, buffers) and measure solubility via UV-Vis spectroscopy.
  • Temperature : Conduct phase-solubility studies at 25°C, 37°C, and 50°C to identify thermodynamic trends.
  • pH Dependence : Adjust pH (2–10) to assess ionization effects on solubility.
    • Reproducibility : Use standardized protocols (e.g., USP <1236>) and report Hansen solubility parameters for transparency .

Data Contradiction Analysis

Issue Potential Cause Resolution Strategy
Discrepant NMR shiftsSolvent polarity or impurity interferenceRe-run spectra in deuterated DMSO and confirm purity via HPLC .
Variable reaction yieldsInconsistent stoichiometry or temperatureUse automated syringes for reagent delivery and thermostatic reactors .
Conflicting bioactivityDifferences in cell lines or assay protocolsAdopt OECD guidelines for in vitro testing and share raw datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.